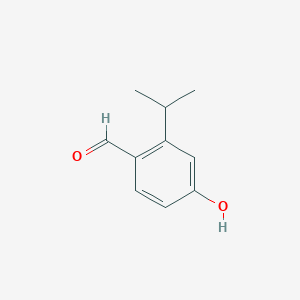
4-Hydroxy-2-isopropylbenzaldehyde
Cat. No. B067754
Key on ui cas rn:
181035-58-5
M. Wt: 164.2 g/mol
InChI Key: NIAUHSFUZOOBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06855512B2
Procedure details


To a solution of 4-(tert-butyl-dimethyl-silanyloxy)-2-isopropyl-benzaldehyde (Intermediate 146, 880.0 mg, 3.17 mmols) in 6 mL THF at 0° C. was added tetrabutylammonium fluoride (1.66 g, 6.33 mmols; 6.3 mL of a 1M solution in THF). The pale-yellow solution was stirred for 30 minutes and quenched by the addition of ice cold H2O. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl before being dried (Na2SO4) and concentrated under reduced pressure. Column chromatography (20% EtOAc—hexanes) afforded 500.0 mg (96%) of the title compound as a colorless solid.
Name
4-(tert-butyl-dimethyl-silanyloxy)-2-isopropyl-benzaldehyde
Quantity
880 mg
Type
reactant
Reaction Step One

Name
Intermediate 146
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C([Si](C)(C)[O:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[C:9]([CH:15]([CH3:17])[CH3:16])[CH:8]=1)(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[OH:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[C:9]([CH:15]([CH3:17])[CH3:16])[CH:8]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
4-(tert-butyl-dimethyl-silanyloxy)-2-isopropyl-benzaldehyde
|
|
Quantity
|
880 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC(=C(C=O)C=C1)C(C)C)(C)C
|
|
Name
|
Intermediate 146
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC(=C(C=O)C=C1)C(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The pale-yellow solution was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by the addition of ice cold H2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with H2O and saturated aqueous NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before being dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 20% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(=C(C=O)C=C1)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
